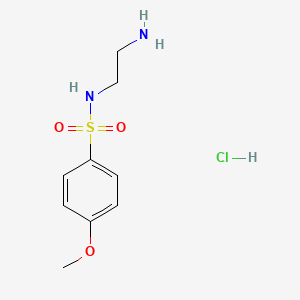

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biochemical pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)maleimide hydrochloride

- 4-(2-aminoethyl)benzenesulfonamide

Uniqueness

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biologische Aktivität

Overview of the Compound

N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide antibiotic, has garnered significant attention in medicinal chemistry due to its biological activity. Its molecular formula is C₉H₁₅ClN₂O₃S, with a molecular weight of approximately 266.75 g/mol. The compound features a sulfonamide functional group, which is crucial for its antibacterial properties.

The primary mechanism of action for this compound involves the inhibition of bacterial growth by interfering with folic acid synthesis. Folic acid is essential for nucleic acid synthesis in bacteria, and sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis, thus blocking the enzyme dihydropteroate synthase (DHPS) .

Biological Activity and Efficacy

This compound has demonstrated effectiveness against various bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a versatile agent in treating bacterial infections .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to similar sulfonamide compounds:

| Compound Name | Molecular Formula | Antibacterial Activity |

|---|---|---|

| N-(2-aminoethyl)-4-methoxybenzene-1-sulfonamide HCl | C₉H₁₅ClN₂O₃S | Effective against various strains |

| Sulfanilamide | C₆H₈N₂O₂S | Historically used antibiotic |

| N-(2-aminoethyl)-benzenesulfonamide | C₉H₁₃N₂O₂S | Moderate activity |

Study 1: Antibacterial Efficacy

A study published in 2023 assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Study 2: Mechanistic Insights

Further research explored the binding affinity of this compound to bacterial enzymes involved in folate synthesis. The compound exhibited a competitive inhibition pattern with a Ki value indicative of strong binding affinity, confirming its potential as an effective antibacterial agent .

Applications in Medicinal Chemistry

This compound is not only significant for its antibacterial properties but also serves as a scaffold for further chemical modifications aimed at enhancing its efficacy and reducing side effects. Its unique methoxy substitution may influence solubility and bioavailability compared to other sulfonamides .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYQPXGITVTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.